![molecular formula C26H24ClN3O4 B401696 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate](/img/structure/B401696.png)
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety and a hydrazonomethyl-phenyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-Chloro-benzoic Acid: This can be achieved by the oxidation of 4-chlorotoluene using an oxidizing agent such as potassium permanganate or chromium trioxide.
Preparation of 4-(2,2-Dimethyl-propionylamino)-benzoic Acid: This involves the acylation of 4-aminobenzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as pyridine.
Formation of Hydrazonomethyl Intermediate: The hydrazonomethyl group can be introduced by reacting the 4-(2,2-dimethyl-propionylamino)-benzoic acid with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
作用机制
The mechanism of action of 2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-Chlorobenzoic Acid: A simpler analog with similar chemical properties but lacking the hydrazonomethyl-phenyl ester group.
4-(2,2-Dimethyl-propionylamino)-benzoic Acid: Shares the propionylamino group but differs in the ester linkage.
Uniqueness
2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity .
属性
分子式 |
C26H24ClN3O4 |
|---|---|
分子量 |
477.9g/mol |
IUPAC 名称 |
[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H24ClN3O4/c1-26(2,3)25(33)29-21-14-10-17(11-15-21)23(31)30-28-16-19-6-4-5-7-22(19)34-24(32)18-8-12-20(27)13-9-18/h4-16H,1-3H3,(H,29,33)(H,30,31)/b28-16+ |
InChI 键 |
ZTUAAIMNWKKUQR-LQKURTRISA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
手性 SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


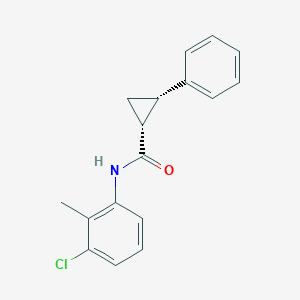
![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~4~,N~4~-dimethyl-1,4-benzenediamine](/img/structure/B401614.png)
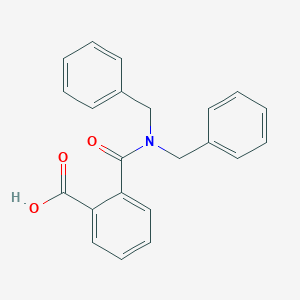
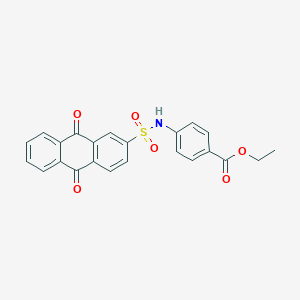
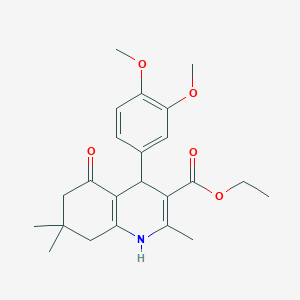
![8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401621.png)
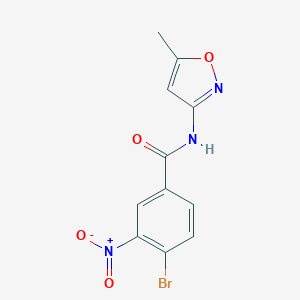
![Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B401624.png)
![7-[(Z)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B401626.png)
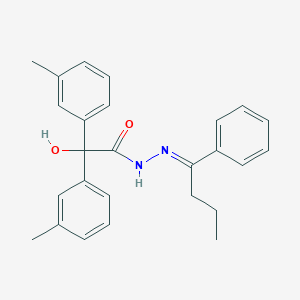
![Hexyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B401631.png)
![N'-[1-(4-pentylphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B401632.png)
![N'-[1-(4-hexylphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B401633.png)
![4-[(4-methylphenyl)amino]-2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B401634.png)
